2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide - 1138445-80-3

2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide

Catalog Number: EVT-1679457
CAS Number: 1138445-80-3
Molecular Formula: C14H17BrN2O2
Molecular Weight: 325.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA)

    Compound Description: NAPMA is a compound identified as a potent inhibitor of osteoclast differentiation, showing significant efficacy in attenuating bone resorption both in vitro and in vivo. It exhibits this activity by downregulating the expression of osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels []. This inhibitory effect on osteoclast activity makes NAPMA a potential therapeutic agent for treating osteoporosis and other bone diseases linked to excessive bone resorption.

N-[2-(4-Benzoyl-1-Piperazinyl)phenyl]-2-(4-Chlorophenoxy) Acetamide (PPOAC-Bz)

    Compound Description: PPOAC-Bz is another potent inhibitor of osteoclastogenesis, effectively blocking the formation of mature osteoclasts and suppressing their resorptive activity. It achieves this by downregulating the mRNA expression of osteoclast-specific marker genes and hindering the formation of F-actin belts necessary for bone resorption []. This inhibitory effect on osteoclasts makes PPOAC-Bz a promising candidate for developing treatments for osteolytic disorders.

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl)

    Compound Description: PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation, exhibiting the ability to suppress bone resorption and mitigate osteoclast-related bone diseases []. It achieves this by significantly decreasing the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner without significant cytotoxicity. PPOA-N-Ac-2-Cl impacts the expression of osteoclast-specific marker genes, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis, ultimately reducing bone resorption activity and F-actin ring formation.

N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide

    Compound Description: This compound is a key intermediate in the synthesis of Ranolazine []. While its specific biological activity is not elaborated on in the provided text, its role as a precursor to a pharmaceutical highlights its significance in medicinal chemistry.

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide (13)

    Compound Description: Compound 13 is a potent and selective kappa-opioid agonist []. It represents a key structure in a study exploring structure-activity relationships of substituted N-[2-(1-pyrrolidinyl)ethyl]acetamides. This compound exhibits potent analgesic effects in animal models.

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (48)

    Compound Description: This compound, identified as a potent and selective kappa-opioid agonist, emerged from structure-activity relationship studies around compound 13 []. Its analgesic properties were found to be even more potent than its predecessor, highlighting the significance of the 3-aminophenyl substituent.

Properties

CAS Number

1138445-80-3

Product Name

2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide

IUPAC Name

2-bromo-N-[2-(piperidine-1-carbonyl)phenyl]acetamide

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.2 g/mol

InChI

InChI=1S/C14H17BrN2O2/c15-10-13(18)16-12-7-3-2-6-11(12)14(19)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2,(H,16,18)

InChI Key

BNFFDTGTGKAMIN-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CBr

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.